
mHTT-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mHTT-IN-1 is a potent inhibitor of the mutant huntingtin protein (mHTT), which is a major cause of Huntington’s disease, an inherited autosomal dominant neurodegenerative disorder. The compound is designed to reduce the levels of mHTT, thereby mitigating the toxic effects associated with its accumulation in neuronal cells .
Métodos De Preparación
The preparation of mHTT-IN-1 involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound in bulk quantities .
Análisis De Reacciones Químicas
mHTT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
mHTT-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of protein aggregation and degradation. In biology, this compound is employed to investigate the cellular pathways involved in the clearance of mutant proteins. In medicine, the compound is being explored as a potential therapeutic agent for Huntington’s disease, with ongoing research focusing on its efficacy and safety in clinical trials. Additionally, this compound has industrial applications in the development of diagnostic assays and drug screening platforms .
Mecanismo De Acción
The mechanism of action of mHTT-IN-1 involves the selective inhibition of the mutant huntingtin protein. The compound binds to mHTT and promotes its degradation through the autophagy-lysosomal pathway. This process reduces the accumulation of toxic mHTT aggregates in neuronal cells, thereby alleviating the symptoms of Huntington’s disease. The molecular targets of this compound include the mHTT protein itself and various components of the autophagy machinery .
Comparación Con Compuestos Similares
mHTT-IN-1 is unique in its ability to selectively target and degrade the mutant huntingtin protein without affecting the wild-type huntingtin protein. This selectivity is crucial for minimizing potential side effects and preserving the normal functions of the wild-type protein. Similar compounds include antisense oligonucleotides and small molecules that target mHTT for degradation via the ubiquitin-proteasome system or the autophagy-lysosomal pathway. Examples of such compounds are WVE-003 and HTT-1533, which also exhibit allele-selective activity in reducing mHTT levels .
Propiedades
Fórmula molecular |
C18H19N7OS |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-2-piperazin-1-yl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19N7OS/c1-11-7-14(22-25-9-12(2)20-17(11)25)13-8-15(26)24-10-16(27-18(24)21-13)23-5-3-19-4-6-23/h7-10,19H,3-6H2,1-2H3 |
Clave InChI |
DSZATGYIYALKRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(SC4=N3)N5CCNCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


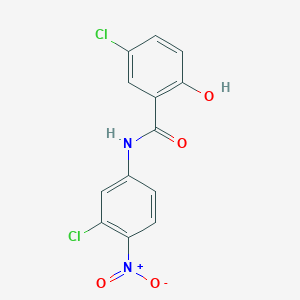
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

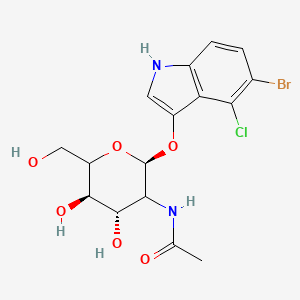
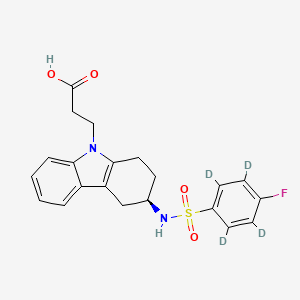
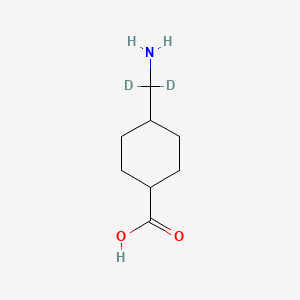

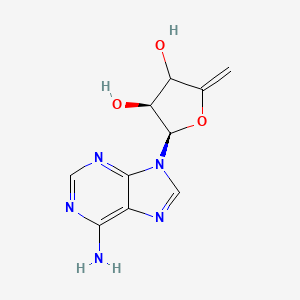



![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
